molecular formula C15H18N4O B15122348 1-cyclopentyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

1-cyclopentyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15122348
M. Wt: 270.33 g/mol
InChI Key: PAFUJWSIZKIXBW-UHFFFAOYSA-N
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Description

1-cyclopentyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction.

    Attachment of the 2-Methylphenyl Group: This can be achieved through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-cyclopentyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infections.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-cyclopentyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-cyclopentyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • 1-cyclopentyl-N-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

This compound is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the cyclopentyl and 2-methylphenyl groups can influence its pharmacokinetic properties, making it a compound of interest for further research.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

1-cyclopentyl-N-(2-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C15H18N4O/c1-11-6-2-5-9-13(11)16-15(20)14-10-19(18-17-14)12-7-3-4-8-12/h2,5-6,9-10,12H,3-4,7-8H2,1H3,(H,16,20)

InChI Key

PAFUJWSIZKIXBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN(N=N2)C3CCCC3

Origin of Product

United States

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